Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate
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Overview
Description
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is an organic compound with the molecular formula C9H15NO2S2. It is a member of the thiazine family, characterized by a thiazinan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and other reagents to form the thiazinan ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide (KOH) and piperidine .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazine derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. These interactions are crucial for its antifungal and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share a similar thioxo group and have shown potential antispasmodic activities.
Uniqueness
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is unique due to its specific thiazinan ring structure and the presence of an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-12-8(11)7(2)10-5-4-6-14-9(10)13/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNQIRGVPTZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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